molecular formula C17H16ClN3O2 B1432151 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride CAS No. 1417566-79-0

6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Cat. No. B1432151
CAS RN: 1417566-79-0
M. Wt: 329.8 g/mol
InChI Key: UZAJQGGFNHCFJB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by techniques such as melting point determination and spectroscopic analysis .

Scientific Research Applications

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activities, making them potential candidates for the development of new antibacterial agents .

Synthesis of Polycyclic Heterocycles

The compound serves as a precursor in the synthesis of polycyclic heterocycles. These complex structures are important in medicinal chemistry for creating compounds with diverse pharmacological activities .

Anti-inflammatory and Analgesic Activities

While not directly related to the exact compound , derivatives of similar structural families have shown promising anti-inflammatory and analgesic activities. This suggests that the compound could be modified to enhance these properties for potential therapeutic applications .

Chemical Properties and Structural Analysis

The compound’s chemical properties, such as melting point, boiling point, and molecular weight, are crucial for its application in scientific research. Detailed structural analysis through Mass, IR, 1H, 13C NMR spectra, and CHN analysis data is essential for understanding its reactivity and potential as a research tool .

Chromatography and Mass Spectrometry

In the field of analytical chemistry, this compound can be used in chromatography and mass spectrometry as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Biopharma Production

The compound’s role in biopharma production is significant. It can be used in the synthesis of pharmaceuticals, especially in the development of drugs that require specific structural features present in the compound .

Molecular Docking Studies

Molecular docking studies are essential for drug discovery. This compound can be used in computational models to predict how it interacts with various biological targets, which is crucial for designing drugs with high specificity and efficacy .

Lead Candidate for Mycobacterium Tuberculosis

Recent studies have identified pyrazolo[3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis. The compound’s structure could be optimized for anti-tubercular activity, representing a potential new class of anti-tubercular agents .

Future Directions

Given the biological activity of pyrazolopyridine derivatives, future research could focus on further exploring the therapeutic potential of this compound .

properties

IUPAC Name

6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c1-10-15-13(17(21)22)9-14(11-7-8-11)18-16(15)20(19-10)12-5-3-2-4-6-12;/h2-6,9,11H,7-8H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAJQGGFNHCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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